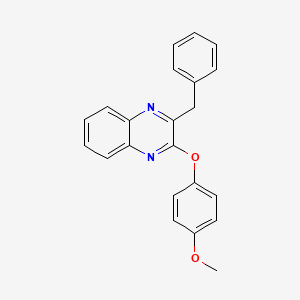

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

Description

Historical Development of Substituted Quinoxalines in Medicinal Chemistry

Quinoxalines, first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones, gained prominence for their structural versatility. Early applications centered on dyes and antibiotics, such as echinomycin and actinoleutin. The mid-20th century saw a shift toward medicinal exploitation, with substituted quinoxalines emerging as antitumor, antimicrobial, and antiviral agents. For instance, quinoxaline-1,4-di-N-oxide derivatives demonstrated antitubercular activity, underscoring the scaffold’s adaptability. The introduction of electron-donating and withdrawing groups at positions 2, 3, and 6 further refined pharmacokinetic properties, paving the way for targeted therapies.

Significance of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline in Heterocyclic Research

This compound’s structure combines a benzyl group at position 2 and a 4-methoxyphenoxy moiety at position 3, optimizing steric and electronic interactions. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxyphenoxy substituent introduces hydrogen-bonding capabilities critical for receptor binding. Comparative studies on similar derivatives, such as 2-furyl-substituted quinoxalines, reveal that such modifications significantly influence bioactivity, as seen in influenza NS1A protein inhibition. The compound’s dual functionality positions it as a model for studying structure-activity relationships (SAR) in kinase and protease inhibition.

Evolution of Quinoxaline Scaffold Modification Strategies

Synthetic methodologies have evolved from classical condensation to advanced techniques:

Classical Approaches

- Condensation Reactions : Reacting ortho-phenylenediamine with glyoxal yields the parent quinoxaline. Substituted diketones or aldehydes introduce variability; for example, benzil derivatives form 2,3-diphenylquinoxalines.

- Oxidative Methods : Using 2-iodoxybenzoic acid (IBX) as an oxidant improves yields in benzil-diamine condensations.

Modern Techniques

- Microwave-Assisted Synthesis : A 2023 study achieved 65–89% yields for 2,3-disubstituted quinoxalines using microwave irradiation (160°C, 5 minutes), reducing reaction times from hours to minutes.

- Regioselective Functionalization : Palladium-catalyzed cross-coupling enables precise substitutions at position 6, critical for optimizing electronic profiles.

Table 1 summarizes key synthetic advancements:

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Classical Condensation | Reflux, 12–24 hours | 50–70 | Broad substrate compatibility |

| Microwave Irradiation | 160°C, 5 minutes | 65–89 | Rapid, energy-efficient |

| Oxidative Catalysis | IBX, room temperature | 75–90 | Mild conditions |

Current Research Landscape and Scientific Importance

Recent studies emphasize quinoxalines in targeting viral proteins and resistant bacteria. For example, 2-furyl-substituted derivatives inhibit influenza A NS1A protein with IC~50~ values as low as 3.5 μM. Additionally, microwave-synthesized analogs show promise in antileishmanial applications. The compound this compound is under investigation for kinase inhibition, leveraging its methoxy group’s ability to modulate ATP-binding pockets. Collaborative efforts between synthetic chemists and pharmacologists aim to expand its utility in oncology and infectious disease.

Propriétés

IUPAC Name |

2-benzyl-3-(4-methoxyphenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUOVDLDYBFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-benzylquinoxaline with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

1.1. Nucleophilic Aromatic Substitution

A common route involves substituting halogenated quinoxalines with phenoxide nucleophiles:

-

Reaction :

1.2. Direct Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling can attach the 4-methoxyphenoxy group:

Functionalization Reactions

The benzyl and methoxyphenoxy groups enable further derivatization:

2.1. Oxidation of the Benzyl Group

2.2. Electrophilic Substitution

The electron-rich methoxyphenoxy group directs electrophiles to the para position:

-

Nitration : HNO/HSO at 0°C produces 3-(4-methoxy-3-nitrophenoxy) derivatives .

-

Sulfonation : SO/HSO yields sulfonated analogs for enhanced solubility .

2.3. Schiff Base Formation

The quinoxaline nitrogen can react with aldehydes:

-

Example : Condensation with 4-nitrobenzaldehyde in ethanol/glacial acetic acid forms imine-linked derivatives (5a–e ) .

Catalytic and Solvent Effects

Optimization data for analogous reactions are summarized below:

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KCO | Acetonitrile | 80 | 70 | |

| Buchwald-Hartwig | Pd(OAc) | Toluene | 110 | 65 | |

| Oxidation | KMnO | HO/HSO | 100 | 72 |

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Quinoxaline derivatives, including 2-benzyl-3-(4-methoxyphenoxy)quinoxaline, exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies show that modifications to the quinoxaline core can enhance antimicrobial efficacy against specific strains .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). Mechanistic studies revealed that it may inhibit topoisomerase IIβ, leading to cell cycle arrest and subsequent cell death . This suggests potential applications in cancer therapeutics.

Inflammation and Chronic Diseases

this compound has been linked to anti-inflammatory effects, making it a candidate for treating chronic diseases characterized by inflammation, such as diabetes and atherosclerosis. Its ability to modulate inflammatory pathways could provide therapeutic benefits in managing these conditions .

Optoelectronic Applications

Organic Sensitizers for Solar Cells

Quinoxaline derivatives are explored as organic sensitizers in solar cell technology due to their favorable electronic properties. This compound can be synthesized to possess specific optical characteristics that enhance light absorption and conversion efficiency in photovoltaic devices.

Polymeric Materials

The compound also serves as a building block for polymeric optoelectronic materials. Its unique structure allows for the development of materials with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives:

-

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various quinoxaline derivatives on MCF-7 cells, revealing that specific modifications led to increased apoptosis rates and reduced cell viability . -

Case Study 2: Antimicrobial Efficacy

Research demonstrated that certain quinoxaline derivatives effectively inhibited the growth of antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparaison Avec Des Composés Similaires

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline can be compared with other quinoxaline derivatives to highlight its uniqueness. Similar compounds include:

2-Benzylquinoxaline: Lacks the 4-methoxyphenoxy group, resulting in different chemical and biological properties.

3-(4-Methoxyphenoxy)quinoxaline: Lacks the benzyl group, which may affect its reactivity and biological activity.

2-Phenyl-3-(4-methoxyphenoxy)quinoxaline:

These comparisons help to understand the specific contributions of the benzyl and 4-methoxyphenoxy groups to the overall properties of the compound.

Activité Biologique

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structural Overview

The compound features a benzyl group at the 2-position and a 4-methoxyphenoxy substituent at the 3-position of the quinoxaline ring. This unique structural configuration influences its physicochemical properties and biological activities, making it a subject of interest in medicinal chemistry .

Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can effectively target various bacterial strains, including antibiotic-resistant bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of quinoxaline derivatives against Staphylococcus aureus , Enterococcus faecium , and Enterococcus faecalis . The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L , demonstrating effectiveness against methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRE) .

| Bacterial Strain | MIC (mg/L) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Methicillin-resistant |

| Enterococcus faecalis | 0.250 | Vancomycin-resistant |

| Enterococcus faecium | 1 | Vancomycin-resistant |

This highlights the potential of quinoxaline derivatives in combating resistant bacterial infections.

Anticancer Activity

Quinoxalines have also been studied for their anticancer properties. The mechanisms of action often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Research Findings

In vitro studies have shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that modifications to the quinoxaline structure enhanced its cytotoxicity against breast cancer cells, suggesting that the presence of specific substituents like methoxy groups may play a crucial role in increasing biological activity .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of quinoxaline derivatives. These compounds may inhibit inflammatory pathways or cytokine production, contributing to their therapeutic potential.

Research has indicated that quinoxaline derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves established methods for creating similar quinoxaline derivatives. The structure-activity relationship indicates that the specific substituents significantly influence both the potency and spectrum of biological activity.

Synthesis Route Example

A plausible synthesis route for this compound includes:

- Formation of a substituted quinoxaline.

- Functionalization through nucleophilic substitution with appropriate aromatic compounds .

Q & A

Q. What synthetic pathways are recommended for 2-Benzyl-3-(4-methoxyphenoxy)quinoxaline, and what critical parameters influence yield optimization?

- Methodological Answer : A common approach involves coupling 2-benzylquinoxaline derivatives with 4-methoxyphenoxy groups via Ullmann or Buchwald-Hartwig amination. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .

- Temperature control : Reactions conducted at 80–100°C for 6–12 hours typically yield >70% purity, but prolonged heating risks decomposition .

- Critical Step : Monitor intermediates via TLC (Rf ~0.6 in hexane/EtOH) to isolate the desired product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) to confirm substitution patterns on the quinoxaline and benzyl groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371.2) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretch at 1240–1270 cm⁻¹ for the methoxyphenoxy moiety) .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hydrolysis of the methoxyphenoxy group .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to ATP-binding pockets. Adjust force fields to account for the compound’s planar quinoxaline core .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ data from enzyme inhibition assays .

- Limitation : Over-reliance on static crystal structures may overlook conformational flexibility in vivo .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from differences in ATP concentrations .

- Dose-Response Replication : Perform triplicate experiments with internal positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, accounting for publication bias .

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak IG-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 minutes indicate high purity .

- Circular Dichroism (CD) : Compare CD spectra to reference standards to confirm optical activity .

- Synthetic Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylation to enforce stereoselectivity .

Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and quantify degradation via HPLC. >90% stability suggests oral bioavailability .

- Plasma Stability Assay : Mix with rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

- Light Sensitivity Test : Expose to UV-A (365 nm) for 24 hours; >10% degradation necessitates light-protected formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.